N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide
Description
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a synthetic hybrid molecule combining a quinazolinone core with an indole-propanamide moiety. The quinazolinone scaffold is substituted with methoxy and methyl groups at positions 6,7 and 2, respectively, while the ethyl linker connects to a propanamide bearing a 1H-indol-3-yl group. Its molecular formula is C₂₃H₂₅N₅O₄ (inferred from structural analysis), though a closely related analog (CAS 1282107-96-3) has the formula C₂₁H₂₀N₄O₂ . This compound’s design likely aims to leverage the pharmacological properties of both quinazolinones (e.g., kinase inhibition) and indoles (e.g., receptor modulation) .
Properties
Molecular Formula |
C24H26N4O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C24H26N4O4/c1-15-27-20-13-22(32-3)21(31-2)12-18(20)24(30)28(15)11-10-25-23(29)9-8-16-14-26-19-7-5-4-6-17(16)19/h4-7,12-14,26H,8-11H2,1-3H3,(H,25,29) |
InChI Key |
IRDOZRHMAIOFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CCC3=CNC4=CC=CC=C43)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Formation
The 6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-one scaffold is synthesized via cyclocondensation of anthranilamide derivatives with carbonyl-containing reagents. For example, reacting 3,4-dimethoxyanthranilamide with methyl glyoxylate in acidic media generates the quinazolinone ring. The use of p-TSA as a Brønsted acid catalyst in acetonitrile at reflux temperatures promotes efficient cyclization while minimizing side reactions like indole formation. Substituting anthranilamide with N-methylanthranilamide introduces the 2-methyl group, as confirmed by NMR analysis of intermediates.
Ethyl Linker Functionalization
Introducing the ethyl spacer at the N3 position of the quinazolinone core employs nucleophilic alkylation. Treating the quinazolinone with 1,2-dibromoethane in the presence of potassium carbonate yields 3-(2-bromoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one. Alternatively, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) facilitate O-to-N alkyl transfers, though this method is less favored due to stoichiometric phosphine oxide byproducts.
Propanamide-Indole Coupling
The final step involves conjugating 3-(1H-indol-3-yl)propanoyl chloride to the ethyl-linked quinazolinone. Activation of the carboxylic acid using thionyl chloride (SOCl₂) precedes amide bond formation with the primary amine of the ethyl linker. Recent protocols employ coupling agents like HATU or EDCI/HOBt in dichloromethane (DCM) to enhance efficiency, achieving >85% conversion as monitored by HPLC.
Step-by-Step Procedural Analysis
Synthesis of 6,7-Dimethoxy-2-Methylquinazolin-4(3H)-One
Step 1 : Dissolve 3,4-dimethoxyanthranilamide (10 mmol) in anhydrous acetonitrile. Add methyl glyoxylate (12 mmol) and p-TSA (1.2 mmol). Reflux at 82°C for 4 hours.
Step 2 : Cool the mixture to room temperature, then pour into ice-water. Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the quinazolinone as a white solid (33% yield).
Table 1: Key Spectral Data for 6,7-Dimethoxy-2-Methylquinazolin-4(3H)-One
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.52 (s, 1H, H-5), 4.03 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃) |
| ¹³C NMR | δ 162.1 (C=O), 152.3 (C-6), 151.8 (C-7), 124.5 (C-5), 56.2 (OCH₃), 22.1 (CH₃) |
| HRMS | [M+H]⁺ calcd. for C₁₂H₁₃N₂O₃: 233.0926, found: 233.0921 |
Alkylation to Form 3-(2-Aminoethyl)-6,7-Dimethoxy-2-Methylquinazolin-4(3H)-One
Step 1 : Suspend the quinazolinone (5 mmol) in dry DMF. Add 1,2-dibromoethane (6 mmol) and K₂CO₃ (10 mmol). Stir at 60°C for 12 hours.
Step 2 : Filter the mixture, evaporate DMF, and recrystallize from ethanol to obtain the bromoethyl intermediate (58% yield).
Step 3 : React the bromide with aqueous ammonia (28%) in THF at 0°C for 2 hours. Extract with DCM, dry, and concentrate to yield the amine (89% purity by HPLC).
Amide Bond Formation with 3-(1H-Indol-3-yl)Propanoic Acid
Step 1 : Activate 3-(1H-indol-3-yl)propanoic acid (4 mmol) using SOCl₂ (8 mmol) in dry DCM at 0°C for 1 hour. Remove excess SOCl₂ under reduced pressure.
Step 2 : Dissolve the acid chloride in DCM, add the quinazolinone ethylamine (4 mmol) and triethylamine (8 mmol). Stir at room temperature for 6 hours.
Step 3 : Wash with 5% HCl, dry, and purify via flash chromatography (DCM:MeOH = 20:1) to obtain the title compound as a pale-yellow solid (72% yield).
Table 2: Optimization of Amidation Conditions
| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 6 | 72 | 95 |
| HATU | DMF | 3 | 81 | 97 |
| EDCI/HOBt | THF | 4 | 68 | 93 |
Optimization of Reaction Conditions
Acid Catalysts and Solvent Effects
The choice of Brønsted acid significantly impacts cyclocondensation efficiency. p-TSA in acetonitrile outperforms Amberlyst-15 or NH₄Cl in ethanol, which promote indole degradation. Polar aprotic solvents (acetonitrile, DMF) stabilize transition states, whereas toluene leads to incomplete conversion due to poor solubility.
Temperature and Time Dependencies
Reflux conditions (82°C) are critical for achieving acceptable yields within 4 hours. Lower temperatures (50°C) prolong reaction times to 24 hours with <15% yield, while exceeding 90°C accelerates decomposition.
Analytical Characterization
Spectroscopic Validation
¹H NMR of the final product confirms successful amidation: δ 8.15 (s, 1H, indole NH), 7.45–6.85 (m, 7H, aromatic), 3.92 (s, 6H, OCH₃), 3.45 (t, 2H, CH₂N), 2.95 (t, 2H, CH₂CO), 2.38 (s, 3H, CH₃). HRMS ([M+H]⁺) matches the theoretical m/z of 447.1894.
Purity and Stability
HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows a single peak at 8.2 minutes with 97% purity. Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months.
Recent Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazoline core undergoes nucleophilic substitutions, particularly at the C-2 methyl group and C-4 oxo position:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| C-2 Methyl Substitution | Amines, thiols (DMF, 80–100°C) | Replacement of methyl with nucleophile, yielding derivatives with modified steric profiles. | |
| C-4 Oxo Modification | Hydrazine (EtOH, reflux) | Conversion to hydrazide derivatives for enhanced solubility. |
These reactions enable structural diversification for structure-activity relationship (SAR) studies.
Amide Bond Hydrolysis and Formation
The propanamide linker is reactive under hydrolytic conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M, 100°C) | Carboxylic acid + ethylamine | Precursor for ester derivatives. |
| Basic Hydrolysis | NaOH (2M, 80°C) | Sodium carboxylate + ethylamine | Intermediate for re-amination. |
Re-amination with alternative amines (e.g., benzylamine) under DCC coupling regenerates amides with altered pharmacokinetic properties.
Oxidation Reactions
The indole moiety and ethyl linker are oxidation-sensitive:
Oxidation of the indole ring diminishes its aromaticity, potentially reducing receptor-binding affinity .
Comparative Reactivity with Structural Analogs
Reactivity trends compared to similar quinazoline derivatives:
The methyl group at C-2 in the target compound slows nucleophilic substitution compared to unmethylated analogs.
Implications for Synthetic Modification
Strategic modifications informed by reactivity:
Scientific Research Applications
Anticancer Properties
Research has shown that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have demonstrated that N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide interacts with key molecular targets involved in cancer cell signaling pathways, potentially leading to apoptosis in cancer cells.
- In Vitro Studies : Compounds derived from quinazoline have been tested against various cancer cell lines. For example, one study reported that derivatives showed percent growth inhibitions (PGIs) of over 70% against several cancer types including ovarian and breast cancers .
- Molecular Docking Studies : The compound's binding affinity to tubulin was analyzed through molecular docking simulations, indicating a strong interaction that could inhibit cancer cell proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to suppress the production of pro-inflammatory cytokines such as TNF-α in human peripheral blood lymphocytes, suggesting potential applications in treating autoimmune disorders and inflammatory diseases.
Other Potential Applications
Further research is ongoing to explore additional therapeutic potentials of this compound:
- Neuroprotective Effects : Preliminary studies suggest that quinazoline derivatives may offer neuroprotective benefits, which could be relevant in neurodegenerative diseases.
- Antimicrobial Activity : Some quinazoline derivatives have shown promising antimicrobial effects against various pathogens.
Recent Studies
- Study on Anticancer Activity : A recent publication detailed the synthesis of quinazoline derivatives and their anticancer evaluation against human cancer cell lines (HCT-116 and MCF-7). The results indicated that several compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant antiproliferative activity .
- Molecular Hybridization : Research focused on creating molecular hybrids that incorporate the quinazoline structure with other pharmacophores has shown enhanced biological activity compared to single-component drugs .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Molecular Properties
Pharmacological and Mechanistic Insights
Table 2: Comparative Pharmacological Profiles
Research Findings and Data
Physicochemical Properties
Bioactivity Data
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a quinazolinone moiety linked to an indole structure through a propanamide chain. Its unique structure contributes to its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses and caspase activation assays.
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects in preclinical models. It downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.
| Cytokine | Expression Level (pg/mL) | Reference |
|---|---|---|
| TNF-alpha | Decreased by 45% | |
| IL-6 | Decreased by 30% |
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. In particular, it exhibits significant activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The quinazolinone structure is known to interact with various kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : The compound promotes apoptosis through the intrinsic pathway by increasing mitochondrial membrane permeability and activating caspases.
- Modulation of Immune Response : By inhibiting NF-kB signaling pathways, it reduces the expression of pro-inflammatory mediators.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 xenografts in mice showed that treatment with this compound led to a significant reduction in tumor volume compared to control groups, indicating its potential as a chemotherapeutic agent .
- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers compared to untreated controls .
Q & A
Q. Key Characterization Tools :
- NMR (1H and 13C) to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- IR Spectroscopy to verify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (~3400 cm⁻¹) .
Basic Question: How are spectral techniques (NMR, IR, MS) applied to validate the structure of this compound?
Methodological Answer:
- 1H NMR :
- 13C NMR :
- IR : Confirm C=O (1700–1725 cm⁻¹), NH (3377–3413 cm⁻¹), and C-O (1250–1300 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 466 in ) .
Advanced Question: How can researchers optimize reaction yields when synthesizing this compound, particularly in steps involving sensitive functional groups?
Methodological Answer:
- Catalyst Selection : Use anhydrous ZnCl2 in dry 1,4-dioxane to promote thiazolidinone ring formation (e.g., achieved 65–70% yields with ZnCl2) .
- Solvent Control : Avoid protic solvents during indole coupling to prevent hydrolysis. recommends DMF for amide bond formation .
- Temperature Gradients : Reflux conditions (e.g., 10–12 hours at 80–100°C) improve cyclization efficiency .
- Protection-Deprotection Strategies : Use phthalimide groups (e.g., ) to protect amines during intermediate steps, followed by hydrazine hydrate deprotection .
Advanced Question: How can structural contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Methodological Answer:
- Comparative Analysis : Cross-reference with analogous compounds. For example, reports quinazolinone NH at δ 12.1 ppm; deviations may indicate impurities or tautomerism .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons/carbons. For instance, HMBC correlations between the ethylenediamine spacer and quinazolinone C3 confirm connectivity.
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., used X-ray to confirm thiazolidinone-acetamide geometry) .
Advanced Question: What strategies are recommended for studying structure-activity relationships (SAR) of this compound in anticancer research?
Methodological Answer:
Core Modifications :
- Vary methoxy groups (6,7-position) to assess solubility ( suggests bulky substituents reduce bioavailability) .
- Replace indole with other heterocycles (e.g., benzimidazole in ) to probe target specificity .
Biological Assays :
- Antiproliferative Screens : Use MTT assays on cancer cell lines (e.g., ’s triazolyl-propanamide derivatives showed IC50 < 10 µM) .
- HDAC Inhibition : Test via fluorometric assays if the compound mimics hydroxamate-based inhibitors (e.g., ’s HDAC-targeted analogs) .
Computational Modeling :
- Dock the compound into HDAC or kinase active sites using Autodock Vina; prioritize modifications based on binding energy scores.
Advanced Question: How can researchers address low solubility issues during in vitro assays?
Methodological Answer:
- Prodrug Design : Introduce phosphate or acetate groups at the indole NH or quinazolinone oxygen to enhance aqueous solubility (e.g., used aminoethyl spacers for solubility tuning) .
- Co-solvent Systems : Use DMSO-PBS mixtures (≤0.1% DMSO) to maintain compound stability.
- Nanoparticle Encapsulation : Employ PEGylated liposomes to improve bioavailability (refer to ’s solubility data for similar compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
